2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-3-1-2-6(4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMAPVYSBTVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=C2C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 4 3 Fluorophenyl Thiophene 3 Carboxamide and Its Analogues
Gewald Reaction-Based Synthetic Routes for Thiophene (B33073) Carboxamides
The Gewald reaction, first reported by Karl Gewald in the 1960s, is a powerful and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgthieme-connect.deresearchgate.net The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or related active methylene (B1212753) nitrile in the presence of elemental sulfur and a basic catalyst. wikipedia.org The mild reaction conditions and the ready availability of starting materials contribute to the versatility and prominence of this method. researchgate.netumich.edu
The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. wikipedia.orgthieme-connect.de This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final aromatic 2-aminothiophene product. wikipedia.org
The initial and crucial step of the Gewald reaction is the Knoevenagel condensation, which forms a stable α,β-unsaturated nitrile intermediate (a substituted acrylonitrile). wikipedia.orgthieme-connect.de This step involves the reaction between a carbonyl compound possessing an α-methylene group and a compound with an active methylene group, such as an α-cyano ester or α-cyano amide. thieme-connect.deorganic-chemistry.orgthieme-connect.de
The versatility of the Gewald reaction stems from the wide variety of reactants that can be employed. Different ketones and aldehydes can be used to introduce diverse substituents at the 4- and 5-positions of the thiophene ring. Similarly, various active methylene nitriles can be used to install different functional groups at the 3-position. thieme-connect.dethieme-connect.de
Below is a table illustrating the variety of reactants used in Gewald-type syntheses and the corresponding thiophene products.
| α-Methylene Carbonyl Compound | Active Methylene Nitrile | Resulting 3-Substituent | Resulting 4,5-Substituents |
|---|---|---|---|
| Cyclohexanone | Ethyl Cyanoacetate | -COOEt (Ester) | Tetrahydrobenzo-fused ring |
| Acetone | Malononitrile | -CN (Nitrile) | 4-H, 5-Methyl |
| 3'-Fluoroacetophenone | 2-Cyanoacetamide | -CONH₂ (Amide) | 4-(3-fluorophenyl), 5-H |
| Acetaldehyde | Ethyl Cyanoacetate | -COOEt (Ester) | 4-Methyl, 5-H |
In the context of the Gewald reaction, the sulfurizing agent is elemental sulfur (S₈). wikipedia.orgthieme-connect.de After the initial Knoevenagel condensation, the sulfur adds to the intermediate, leading to a sulfurated species that subsequently undergoes cyclization via nucleophilic attack of the sulfur atom onto the cyano group. thieme-connect.de A final tautomerization yields the aromatic 2-aminothiophene. thieme-connect.de
While the Gewald synthesis specifically employs elemental sulfur, other methods for synthesizing the thiophene core utilize different types of sulfurizing agents. For instance, the Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a source of sulfur. organic-chemistry.org In this reaction, reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent act as both sulfurizing and dehydrating agents. organic-chemistry.org These powerful sulfur-transfer reagents are effective for converting 1,4-diketones into thiophenes, but this represents a different mechanistic pathway and requires different starting materials compared to the Gewald reaction. organic-chemistry.orgpharmaguideline.com
Alternative Synthetic Approaches for 2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide Derivatives
While the Gewald reaction is a primary route, alternative strategies can be employed to synthesize or modify the this compound scaffold. These methods may offer advantages in terms of substrate scope, regioselectivity, or access to precursors for further derivatization. tubitak.gov.tr
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These methods can be adapted to introduce the 3-fluorophenyl group onto a pre-existing thiophene ring. One such approach is the Suzuki-Miyaura coupling, which would involve the reaction of a 4-halothiophene derivative, such as 2-amino-4-bromothiophene-3-carboxamide, with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.
Another powerful technique is the direct C-H arylation of thiophenes. researchgate.net This method allows for the formation of an aryl-thiophene bond without the need to pre-functionalize the thiophene ring with a halide or boronic acid. For example, 2-aminothiophene-3-carboxamide (B79593) could potentially be coupled directly with 3-fluorobromobenzene using a suitable palladium catalyst system, such as one employing Pd(OAc)₂. researchgate.net Such reactions often offer higher atom economy and fewer synthetic steps. Research has shown that the direct arylation of 2,5-disubstituted thiophenes with aryl bromides can proceed with good yields and regioselectivity. researchgate.net
An alternative to the direct use of 2-cyanoacetamide in a one-pot Gewald synthesis is a two-step approach. This strategy involves first synthesizing the corresponding ester, followed by its conversion to the primary amide.
Specifically, a Gewald reaction can be performed using 1-(3-fluorophenyl)ethanone and an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with elemental sulfur. This would yield ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate. The resulting ester can then be converted to the target carboxamide. This transformation, known as amidation, is typically achieved by reacting the ester with ammonia or a source of ammonia. khanacademy.org This two-step route can sometimes be advantageous for purification or for creating a common ester intermediate that can be used to synthesize a variety of amides.
Derivatization Strategies of the this compound Scaffold
The 2-amino-4-arylthiophene-3-carboxamide scaffold is rich in functionality, offering multiple sites for chemical modification to generate diverse libraries of compounds. tubitak.gov.trnih.gov The reactivity can be targeted at the 2-amino group, the 3-carboxamide moiety, or the C5 position of the thiophene ring. tubitak.gov.tr
The nucleophilic 2-amino group is a common site for derivatization. It can undergo acylation, alkylation, or serve as a key functional group for the construction of fused heterocyclic rings. A prominent example is the reaction of 2-aminothiophene-3-carboxamides with various reagents to form thieno[2,3-d]pyrimidine derivatives, which are themselves an important class of heterocycles. tubitak.gov.tr For instance, reacting the scaffold with nitriles in the presence of acid can yield substituted thieno[2,3-d]pyrimidines. tubitak.gov.tr
The C5 position of the thiophene ring, being ortho to the sulfur atom and para to the activating amino group, is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents at this position. The carboxamide at the C3 position can also be hydrolyzed to the corresponding carboxylic acid or participate in cyclization reactions under certain conditions. tubitak.gov.tr
The following table summarizes some common derivatization strategies for the 2-aminothiophene-3-carboxamide scaffold.
| Reactive Site | Reaction Type | Reagent Example | Product Type |
|---|---|---|---|
| 2-Amino Group | Ring Annulation | Nitriles / HCl | Thieno[2,3-d]pyrimidine derivatives tubitak.gov.tr |
| 2-Amino Group | Ring Annulation | Hydrazine Hydrate | Thieno[2,3-d]pyrazolo derivatives tubitak.gov.tr |
| 2-Amino Group | Acylation | Acid Chlorides / Anhydrides | 2-(Acylamino)thiophene derivatives |
| C5-Position | Electrophilic Substitution | N-Bromosuccinimide (NBS) | 5-Bromo-2-aminothiophene derivatives |
| 3-Carboxamide Group | Hydrolysis | Aqueous Acid/Base | 2-Aminothiophene-3-carboxylic acid |
Modifications at the Amino Group (Position 2)
The amino group at position 2 of the thiophene ring is a key site for functionalization, readily undergoing reactions with various electrophiles to yield a range of N-substituted derivatives.
N-Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This reaction is a common strategy to introduce a variety of functional groups. For instance, reaction with chloroacetyl chloride introduces a reactive handle for further nucleophilic substitution. A general procedure involves treating the 2-aminothiophene-3-carboxamide derivative with an acylating agent in a suitable solvent like tetrahydrofuran (THF) with a base such as triethylamine. acs.orgencyclopedia.pubnih.gov
N-Alkylation: Direct N-alkylation of 2-aminothiophenes can be challenging under mild conditions. However, methods have been developed utilizing 2-carbamoylamino or 2-acylamino-3-acylthiophenes with reagents like cesium carbonate and tetrabutylammonium iodide in dimethylformamide (DMF) to achieve N-alkylation. nih.gov
Urea Formation: The reaction of 2-aminothiophene-3-carboxamides with isocyanates provides a straightforward route to 2-ureido-thiophene-3-carboxamide derivatives. nih.gov This transformation is typically carried out in an anhydrous solvent like tetrahydrofuran. The resulting urea derivatives are of interest for their potential biological activities. nih.govmdpi.com
| Reagent | Product Type | General Conditions |
| Acyl chloride/anhydride | N-Acyl derivative | Base (e.g., triethylamine), Solvent (e.g., THF) |
| Alkyl halide | N-Alkyl derivative | Base (e.g., Cs2CO3), Additive (e.g., TBAI), Solvent (e.g., DMF) |
| Isocyanate | N-Ureido derivative | Anhydrous solvent (e.g., THF) |
Substitutions on the Fluorophenyl Moiety (Position 4 or 5)
Modifying the substituents on the fluorophenyl ring at position 4 of the thiophene core is primarily achieved through the synthesis of appropriately substituted precursors rather than by direct substitution on the pre-formed molecule. The Gewald reaction is a powerful tool for this purpose, allowing for the construction of the thiophene ring with a variety of substituted aryl groups at the 4-position. nih.govtubitak.gov.tr
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce substituted aryl groups at the 5-position of a pre-existing 2-aminothiophene ring. This method offers a versatile approach to a wide range of analogues. clockss.org For instance, the coupling of a 5-halo-2-aminothiophene derivative with a substituted phenylboronic acid can yield the desired 5-aryl substituted product.
Direct electrophilic substitution on the thiophene ring itself is also a possibility, with substitution generally favored at the 5-position if it is unsubstituted. researchgate.netuoanbar.edu.iqpearson.com
| Method | Position of Substitution | Description |
| Gewald Reaction | 4 | Synthesis of the thiophene ring with a pre-functionalized aryl group. |
| Suzuki-Miyaura Coupling | 5 | Cross-coupling of a 5-halo-2-aminothiophene with an arylboronic acid. |
| Electrophilic Aromatic Substitution | 5 | Direct substitution onto the thiophene ring, typically at the 5-position. |
Transformations of the Carboxamide Group (Position 3)
The carboxamide group at position 3 offers another site for chemical modification, allowing for its conversion into other important functional groups.
Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is a key step for further derivatization, such as esterification or conversion to other acid derivatives.
Dehydration to Nitrile: Dehydration of the primary carboxamide group yields the corresponding nitrile (3-cyanothiophene) derivative. This can be achieved using various dehydrating agents. The resulting nitrile is a versatile intermediate for the synthesis of other heterocyclic systems. nih.gov
Reduction to Amine: The carboxamide group can be reduced to an aminomethyl group. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride or by catalytic hydrogenation under specific conditions.
| Transformation | Product Functional Group | General Reagents |
| Hydrolysis | Carboxylic acid | Acid or Base |
| Dehydration | Nitrile | Dehydrating agents |
| Reduction | Amine (aminomethyl) | Strong reducing agents (e.g., LiAlH4) |
Synthesis of Fused Heterocyclic Analogues (e.g., Thienopyrimidines, Thienooxazinones)
The 2-amino-3-carboxamide functionality is an excellent precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.
Thienopyrimidines: These bicyclic heterocycles can be synthesized by reacting 2-aminothiophene-3-carboxamides with a variety of one-carbon synthons. Common methods include:
Reaction with Aldehydes: Condensation with aldehydes in the presence of an acid catalyst can lead to the formation of 2-substituted-thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov
Reaction with Formamide: Heating with formamide provides a route to unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one.
Reaction with Orthoesters: Reaction with orthoesters, followed by treatment with an amine, can yield 3-substituted-thieno[2,3-d]pyrimidin-4(3H)-ones. encyclopedia.pub
Reaction with Nitriles: Acid-catalyzed reaction with nitriles can afford 4-amino-thieno[2,3-d]pyrimidines. tubitak.gov.trnih.gov
The resulting thieno[2,3-d]pyrimidin-4(3H)-one can be further functionalized. For example, treatment with phosphorus oxychloride (POCl3) can convert the 4-oxo group into a 4-chloro substituent, which is a versatile handle for nucleophilic substitution reactions to introduce various amino or alkoxy groups. nih.gov
Thienooxazinones: The reaction of 2-aminothiophene-3-carboxylic acids (obtained from the hydrolysis of the corresponding carboxamides) with dehydrating agents like acetic anhydride can lead to the formation of 2H-thieno[2,3-d] mdpi.comnih.govoxazine-2,4(1H)-diones. These intermediates can then be reacted with amines and aldehydes in a one-pot synthesis to produce 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. mdpi.comnih.govtandfonline.com
| Fused Heterocycle | Reagents/Conditions |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Aldehydes, formamide, orthoesters |
| 4-Chloro-thieno[2,3-d]pyrimidine | POCl3 on the corresponding thienopyrimidinone |
| 4-Amino-thieno[2,3-d]pyrimidine | Nitriles with acid catalyst |
| 2H-Thieno[2,3-d] mdpi.comnih.govoxazine-2,4(1H)-dione | Acetic anhydride on the corresponding 2-amino-3-carboxylic acid |
In Vitro and Mechanistic Biological Studies of 2 Amino 4 3 Fluorophenyl Thiophene 3 Carboxamide and Its Analogues
Evaluation of Anticancer Activity in Cell Lines
The anticancer effects of 2-amino-4-arylthiophene-3-carboxamide derivatives have been evaluated across a panel of human cancer cell lines, revealing both cytostatic and cytotoxic activities. These studies aim to determine the concentration-dependent efficacy of these compounds in inhibiting cancer cell proliferation and inducing cell death.
Cytostatic and Cytotoxic Effects Against Various Cancer Cell Lines (e.g., HeLa, HCT-15, MCF-7, HCT116)
While specific data for 2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide is not extensively available, studies on analogous compounds provide insight into the potential activity of this class of molecules. For instance, a series of 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative effects against several cancer cell lines, including HeLa and MCF-7 nih.gov. The cytotoxic evaluation was performed using the MTS assay with five different concentrations (1, 10, 50, 100, and 300 µM) nih.gov.
In a study focused on trisubstituted thiophene-3-carboxamide selenide derivatives, which are structurally related, compounds were tested against a panel of human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) nih.gov. One of the most potent compounds in this series, 16e , demonstrated an IC50 value of 3.20 ± 0.12 μM in the HCT116 cell line and also showed promising cytotoxicity in other cancer cell lines with IC50 values ranging from 7.86 ± 0.09 to 8.81 ± 0.14 μM nih.gov. Another related tetrahydrobenzo[b]thiophene derivative, compound (4) , exhibited the lowest IC50 of 7.952 ± 0.32 µM against the MCF-7 cell line ekb.eg.
These findings suggest that the thiophene (B33073) carboxamide scaffold is a promising framework for the development of potent anticancer agents. The specific substitution patterns on the aryl ring and other positions of the thiophene core play a crucial role in determining the cytotoxic potency against different cancer cell types.
Table 1: Cytotoxic Activity of Selected Thiophene Carboxamide Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 16e | HCT116 | 3.20 ± 0.12 | nih.gov |
| (4) | MCF-7 | 7.952 ± 0.32 | ekb.eg |
Apoptosis Induction Pathways (e.g., via mitochondrial pathways, p53 activation, caspase cleavage)
The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Thiophene carboxamide derivatives have been shown to trigger apoptosis through intrinsic, or mitochondrial, pathways. This process often involves the activation of the tumor suppressor protein p53 and the subsequent cleavage of caspases, a family of proteases that execute the apoptotic program.
Studies on Nigella Sativa extract, which contains compounds that can induce apoptosis, have shown that in MCF-7 breast cancer cells, apoptosis is induced through both p53 and caspase pathways waocp.orgnih.gov. Treatment with the extract led to a significant increase in the expression of Caspase-3, -8, -9, and p53 genes in a dose- and time-dependent manner waocp.orgnih.gov. This suggests that activation of p53 can initiate a cascade of events leading to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).
In oridonin-treated MCF-7 cells, apoptosis was found to be mediated by a p53-dependent pathway that involved caspase-9 but was independent of caspase-3 nih.gov. This study highlighted that DNA damage can provoke changes in the mitochondrial and caspase-9 pathways, as well as p53-mediated cell cycle arrest nih.gov. The upregulation of p53 and p21 protein expressions were observed, leading to cell cycle alteration nih.gov.
These findings from related apoptosis-inducing agents suggest that this compound and its analogues likely induce apoptosis by engaging the mitochondrial pathway, potentially involving p53 activation and the subsequent activation of the caspase cascade.
Cell Cycle Arrest Mechanisms (e.g., disruption of microtubule assembly, checkpoint kinase inhibition)
In addition to inducing apoptosis, many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cell division and proliferation. Thiophene carboxamide derivatives have been implicated in causing cell cycle arrest, potentially through mechanisms such as the disruption of microtubule assembly or the inhibition of checkpoint kinases.
Microtubule-damaging agents are known to induce cell cycle arrest, typically at the G2/M phase, by interfering with the formation of the mitotic spindle nih.gov. For example, treatment of human breast cancer cells with microtubule-depolymerizing agents like nocodazole can lead to a p53-independent G1 and G2 arrest nih.govresearchgate.netscispace.com. This arrest is often associated with the upregulation of the cyclin-dependent kinase inhibitor p21 nih.govresearchgate.netscispace.com. Some pyranocarbazole derivatives have been shown to inhibit cell growth by causing cell cycle arrest at the G2/M phase researchgate.net.
Furthermore, checkpoint kinases such as Chk1 and Chk2 are crucial for maintaining genomic integrity, and their inhibition can lead to the abrogation of cell cycle checkpoints, making cancer cells more susceptible to DNA-damaging agents. While direct evidence for this compound is pending, the general class of thiophene carboxamides has shown potential in modulating cell cycle progression.
Enzyme and Receptor Modulation Studies
The anticancer activity of this compound and its analogues can also be attributed to their ability to modulate the activity of specific enzymes and receptors that are critical for cancer cell survival and proliferation.
IκB Kinase 2 (IKK-2) Inhibition and Selectivity
IκB kinase 2 (IKK-2) is a key enzyme in the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation, cell survival, and proliferation. Inhibition of IKK-2 is therefore a promising strategy for cancer therapy. A series of 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides were synthesized and evaluated for their ability to inhibit IKK-2 nih.gov. Although many of these analogues showed modest activity against the enzyme, several compounds significantly inhibited the production of the inflammatory cytokine IL-8 in IL-1β stimulated rheumatoid arthritis-derived synovial fibroblasts, demonstrating their potential as NF-κB regulators nih.gov. The development of selective inhibitors for IKK-2 over other kinases is a critical aspect of their therapeutic potential.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell growth, proliferation, and survival nih.gov. Overexpression or mutation of EGFR is common in many cancers, making it an attractive target for anticancer drugs nih.gov.
A novel series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives were developed and showed potent antiproliferative activity nih.gov. One of the most active compounds, 16e , displayed impressive EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM nih.gov. This indicates that the thiophene-3-carboxamide scaffold can be effectively utilized to design potent EGFR kinase inhibitors. Another study on 4,5,6,7-tetrahydrobenzo[b]thiophene-based derivatives also identified compounds with significant EGFR kinase inhibitory activity, with compound (4) being the most active against EGFRT790M, a mutant form of the receptor ekb.eg. Thieno[2,3-d]pyrimidine analogues have also been developed as EGFR inhibitors, with some exhibiting inhibitory concentrations in the nanomolar range researchgate.net.
Table 2: EGFR Kinase Inhibitory Activity of a Thiophene Carboxamide Analogue
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 16e | EGFR Kinase | 94.44 ± 2.22 | nih.gov |
Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2) Inhibition
Checkpoint kinases CHK1 and CHK2 are crucial regulators of the cell cycle, ensuring the integrity of genetic information during cell division and in response to DNA damage. acs.orgwustl.eduacs.org The inhibition of these kinases, particularly CHK1, can disrupt DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and cell death in cancer cells. This makes them attractive targets for cancer therapy. acs.orgwustl.eduacs.org
While direct studies on this compound are not extensively available, research on structurally similar compounds, specifically thiophenecarboxamide ureas (TCUs), has identified them as potent inhibitors of CHK1. acs.orgwustl.eduacs.org A notable example is the clinical candidate AZD7762, chemically known as (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide. wustl.edu Structure-based design and optimization of thiophenecarboxamide ureas led to the discovery of AZD7762, which has demonstrated the ability to strongly potentiate the efficacy of DNA-damaging agents in preclinical models. wustl.edu The binding mode of these inhibitors typically involves interactions with the hinge region of the kinase domain. acs.org The 3-fluorophenyl substituent at the 5-position of the thiophene ring in AZD7762 projects toward the solvent channel of the kinase. acs.org
Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against CHK1 and CHK2, though this requires direct experimental validation.
Table 1: CHK1/CHK2 Inhibition by Thiophenecarboxamide Analogues
| Compound | Target Kinase | Activity | Reference |
|---|---|---|---|
| Thiophenecarboxamide ureas (TCUs) | CHK1 | Identified as inhibitors through high-throughput screening. | acs.orgwustl.eduacs.org |
Anti-inflammatory Activity Investigations (Pre-clinical Models)
The anti-inflammatory potential of thiophene-based compounds has been an area of active research. nih.govdundee.ac.uknih.gov While specific preclinical models investigating this compound were not identified, studies on related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives provide significant insights into the potential anti-inflammatory mechanisms of this class of compounds. nih.govdundee.ac.uk
Proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) play a central role in the inflammatory cascade. nih.govnih.govmdpi.com The inhibition of these cytokines is a key strategy in the development of anti-inflammatory therapies. nih.govmdpi.com
Studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated their ability to reverse the elevated levels of pro-inflammatory cytokines, including TNF-α and IL-6, in preclinical models. nih.govdundee.ac.uk In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds were shown to downregulate the expression of these cytokines. dundee.ac.ukresearchgate.net This suggests that the anti-inflammatory effects of these thiophene analogues are, at least in part, mediated through the modulation of key inflammatory signaling molecules. The specific effects of this compound on cytokine production remain to be elucidated.
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of the expression of numerous genes involved in inflammation and immune responses. nih.gov Inhibition of the NF-κB pathway is a well-established target for anti-inflammatory drug discovery. nih.gov
Research on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has shown that their anti-inflammatory activity is associated with the inhibition of the NF-κB pathway. nih.govdundee.ac.uk These compounds were found to reverse the elevated levels of inflammatory mediators that are regulated by NF-κB. nih.govdundee.ac.ukresearchgate.net The ability of these analogues to interfere with this central inflammatory pathway underscores their potential as anti-inflammatory agents. Direct investigation is required to confirm if this compound also inhibits the NF-κB pathway.
Table 3: Anti-inflammatory Activity of 2-Aminothiophene Analogues
| Compound Class | Preclinical Model | Key Findings | Reference |
|---|
Antimicrobial and Antiviral Activity Assessments (In Vitro)
Thiophene derivatives represent an important class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial effects. nih.govsphinxsai.comresearchgate.net
The emergence of antibiotic-resistant pathogenic bacteria necessitates the search for new antimicrobial agents. nih.gov Thiophene-2-carboxamide derivatives have been investigated for their antibacterial properties. nih.govnih.gov
While specific data on the antibacterial efficacy of this compound is limited, a study on the closely related compound, 2-amino-3-(p-fluoro phenyl carboxamido)-4-(p-fluorophenyl) thiophene, and its derivatives demonstrated in vitro antibacterial activity. sphinxsai.com These compounds were screened against various bacterial strains, and their activity was evaluated by the agar diffusion method. sphinxsai.com
Another study on a series of 3-amino thiophene-2-carboxamide derivatives showed that they were generally more active against Gram-positive bacterial strains compared to Gram-negative ones. nih.gov For instance, an amino thiophene-2-carboxamide compound containing a methoxy (B1213986) group exhibited excellent activity against P. aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition). nih.gov These findings suggest that the 2-aminothiophene-3-carboxamide (B79593) scaffold is a promising framework for the development of new antibacterial agents.
Table 4: In Vitro Antibacterial Activity of Thiophene Carboxamide Analogues
| Compound Class/Derivative | Bacterial Strains | Method | Key Findings | Reference |
|---|---|---|---|---|
| 2-amino-3-(p-fluoro phenyl carboxamido)-4-(p-fluorophenyl) thiophene derivatives | Various bacterial strains | Agar diffusion | Demonstrated in vitro antibacterial activity. | sphinxsai.com |
Antiviral Effects (e.g., against influenza viruses, enteroviruses)
The 2-aminothiophene-3-carboxamide scaffold has emerged as a promising framework in the design of novel antiviral agents. Although research specifically detailing the anti-influenza or anti-enterovirus activity of this compound is not presently available, studies on analogous compounds underscore the potential of this chemical class.
Research into N-benzyl-N-phenylthiophene-2-carboxamide analogues has identified potent inhibitors of human enterovirus 71 (EV71). In these studies, the thiophene-2-carboxamide core was found to be essential for antiviral activity. The most potent compound identified in one such study was N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, which demonstrated significant activity against EV71 in rhabdomyosarcoma (RD) cell lines. This highlights the importance of the substituents on the carboxamide nitrogen in influencing the antiviral efficacy.
The following table summarizes the in vitro antiviral activity of a key analogue against Enterovirus 71.
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | Reference Compound | EC₅₀ (µM) of Reference |
| N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide | EV71 | RD | 1.42 | Enviroxime | 0.15 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
Furthermore, other heterocyclic compounds containing the thiophene moiety have been investigated for their activity against influenza viruses. For instance, derivatives of furan-carboxamide, a related five-membered heterocyclic scaffold, have shown inhibitory effects against the lethal H5N1 influenza A virus, suggesting that such core structures are viable starting points for the development of anti-influenza agents.
Structure Activity Relationship Sar Studies of 2 Amino 4 3 Fluorophenyl Thiophene 3 Carboxamide Derivatives
Impact of Fluorine Substitution Position and Multiplicity on Biological Activity and Binding Affinity
The position and number of fluorine substituents on the phenyl ring of 2-amino-4-arylthiophene-3-carboxamide derivatives can significantly modulate their biological activity and binding affinity. The electronegativity and size of the fluorine atom can alter the electronic properties of the phenyl ring and influence intermolecular interactions with target proteins.
Research on related aromatic ring-substituted compounds has shown that the position of a halogen, such as fluorine, can have a profound effect on activity. For instance, in some series of biologically active molecules, a meta-substitution, as seen in the parent compound 2-amino-4-(3-fluorophenyl)thiophene-3-carboxamide, has been found to be more favorable for activity compared to ortho- or para-substitutions. This suggests that the electronic and steric effects exerted by the meta-fluorine atom may be optimal for binding to the target. Studies on other classes of compounds have indicated that ortho-substitution can sometimes lead to higher affinity, but potentially at the cost of reduced transport or interaction rates. nih.gov
The introduction of multiple fluorine atoms can further enhance or diminish activity. For example, di- or tri-fluorinated analogs can exhibit altered lipophilicity and metabolic stability, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The specific substitution pattern of multiple fluorines can also lead to different conformational preferences of the phenyl ring, which may be crucial for optimal interaction with a binding site. nih.gov
Table 1: Hypothetical Impact of Fluorine Substitution on Biological Activity
| Substitution Pattern | Predicted Impact on Activity | Rationale |
| 2-Fluoro (ortho) | Potentially altered binding affinity and selectivity | Steric hindrance and direct interaction with binding pocket residues may occur. nih.gov |
| 3-Fluoro (meta) | Often associated with favorable activity | May provide an optimal electronic and steric profile for target engagement. |
| 4-Fluoro (para) | Variable effects, can enhance or decrease activity | Alters the dipole moment and potential for hydrogen bonding of the entire molecule. |
| 2,4-Difluoro | May enhance binding affinity | Increased lipophilicity and potential for additional interactions. nih.gov |
| 3,5-Difluoro | Could lead to improved metabolic stability | Symmetrical substitution may protect against metabolic degradation. |
| 2,3,4-Trifluoro | Significant alteration of electronic properties | May lead to unpredictable changes in activity due to substantial electronic perturbation. |
Influence of Substituents on the Thiophene (B33073) Ring (Positions 2, 3, 4, 5) on Efficacy
Position 2 (Amino Group): The free amino group at the C2 position is often considered a key pharmacophoric feature, potentially involved in hydrogen bonding with the target protein. Acylation or alkylation of this group can significantly alter the biological activity, sometimes leading to a complete loss of function or a switch in the mode of action. nih.gov
Position 3 (Carboxamide Group): The carboxamide at the C3 position is another crucial functional group for target interaction. As will be discussed in the next section, modifications to this group have a profound impact on efficacy.
Position 4 (Aryl Moiety): The nature of the substituent at the C4 position, in this case, the 3-fluorophenyl group, is a primary determinant of the compound's pharmacological profile.
Position 5: The C5 position of the thiophene ring is a common site for modification in SAR studies. Introduction of small alkyl or electron-withdrawing groups at this position can influence the electronic nature of the thiophene ring and its metabolic stability. For instance, the presence of a substituent at C5 can prevent potential metabolic oxidation of the thiophene ring, thereby increasing the compound's in vivo stability.
Role of Carboxamide Modifications (e.g., N-substitution) on Target Interaction and Biological Efficacy
The carboxamide group at the C3 position of this compound is a key site for molecular interactions, often participating in hydrogen bonding with the biological target. Modifications to this group, particularly N-substitution, have been extensively studied to probe the steric and electronic requirements of the binding pocket.
Introducing substituents on the nitrogen atom of the carboxamide can have several effects:
Steric Influence: The size and shape of the N-substituent can either enhance or hinder the binding of the molecule to its target. Small alkyl or aryl groups may fit into a hydrophobic pocket, leading to increased affinity, while bulky substituents may cause steric clashes.
Electronic Effects: The electronic nature of the N-substituent can modulate the hydrogen bonding capacity of the amide NH and the carbonyl oxygen.
Conformational Rigidity: N-substitution can restrict the rotation around the C-N bond of the amide, leading to a more rigid conformation that may be more or less favorable for binding.
Studies on related 2-aminothiophene-3-carboxamides have shown that N-aryl substitution can lead to potent biological activity. The nature and substitution pattern of the aryl ring can further fine-tune the efficacy. For example, the presence of electron-withdrawing or electron-donating groups on the N-aryl ring can significantly impact the compound's activity. nih.gov
Table 2: Influence of N-Substituents on the Carboxamide Moiety
| N-Substituent | General Effect on Efficacy | Example from Related Compounds |
| Unsubstituted (-H) | Baseline activity, potential for H-bonding | Parent compound |
| Methyl (-CH3) | May increase lipophilicity and cell permeability | Often retains or slightly modifies activity. |
| Phenyl (-C6H5) | Can significantly enhance activity through additional interactions | N-phenyl derivatives have shown potent inhibitory activity in various assays. nih.gov |
| Substituted Phenyl | Allows for fine-tuning of activity | Halogen or methoxy (B1213986) substitutions on the phenyl ring can modulate potency and selectivity. nih.gov |
| Heterocyclic Rings | Can introduce new interaction points | Introduction of pyridyl or other heterocyclic rings can alter the pharmacological profile. |
Comparative Analysis of Different Aryl Moiety Substitutions on Pharmacological Profile
The aryl moiety at the C4 position of the thiophene ring plays a pivotal role in determining the pharmacological profile of 2-aminothiophene-3-carboxamide (B79593) derivatives. The nature of this aryl group and its substitution pattern can influence the compound's potency, selectivity, and pharmacokinetic properties.
While the parent compound features a 3-fluorophenyl group, replacing this with other aryl or heteroaryl rings can lead to significant changes in biological activity. For instance, the replacement of the phenyl ring with a pyridyl ring introduces a basic nitrogen atom, which can alter the compound's solubility, cell permeability, and potential for new interactions with the target.
Furthermore, the substitution pattern on the aryl ring is crucial. Studies on analogous compounds have demonstrated that electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring can have a substantial impact on activity. In many cases, a halogen in the para position of the phenyl ring has been associated with high cytotoxic activity in cancer cell lines. researchgate.net
Table 3: Comparative Pharmacological Profile with Different C4-Aryl Substitutions
| C4-Aryl Moiety | Predicted Pharmacological Profile | Rationale |
| Phenyl | Baseline activity for comparison | Unsubstituted phenyl ring provides a reference point. |
| 4-Chlorophenyl | Often associated with enhanced potency | The chloro group can participate in halogen bonding and increases lipophilicity. researchgate.net |
| 4-Methoxyphenyl | May increase activity through H-bond acceptance | The methoxy group is an electron-donating group that can act as a hydrogen bond acceptor. |
| Pyridin-4-yl | Altered solubility and potential for new interactions | The nitrogen atom can form hydrogen bonds and influence the compound's acid-base properties. |
| Naphthyl | Increased hydrophobicity and potential for pi-stacking | The larger aromatic system can lead to stronger van der Waals and pi-stacking interactions. nih.gov |
Future Directions and Research Perspectives for 2 Amino 4 3 Fluorophenyl Thiophene 3 Carboxamide
Exploration of Novel and Greener Synthetic Strategies for the Core Scaffold
The synthesis of 2-aminothiophene-3-carboxamides is well-established, with the Gewald reaction being the most classical and widely used approach. tubitak.gov.tr This one-pot, multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a basic catalyst. tubitak.gov.trsciforum.net
However, future research will likely focus on developing more environmentally benign and efficient synthetic methodologies. "Green" chemistry principles can be applied to the Gewald reaction and other synthetic routes. Potential areas of exploration include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. For instance, the synthesis of related 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides has been successfully achieved using microwave irradiation. nih.gov
Alternative Catalysts and Solvents: Research into replacing traditional organic bases and solvents like dimethylformamide (DMF) or dioxane with more sustainable alternatives is a key goal. tubitak.gov.tr This could involve using solid-supported catalysts, ionic liquids, or deep eutectic solvents.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods. Adapting the synthesis of the 2-aminothiophene core to a flow process could enable more efficient and reproducible production for research purposes.
These advancements aim to make the synthesis of the 2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide scaffold more cost-effective, safer, and environmentally friendly, thereby facilitating broader research and development.
Advanced Mechanistic Elucidation at the Molecular and Cellular Levels for Underexplored Activities
While derivatives of the 2-aminothiophene-3-carboxamide (B79593) scaffold have been investigated for various biological activities, the precise molecular and cellular mechanisms often remain underexplored. Thiophene (B33073) derivatives have shown promise as anticancer agents, inhibitors of specific enzymes and ion channels, and otoprotective agents. mdpi.commdpi.comnih.govnih.gov
Future research should focus on in-depth mechanistic studies to clarify how these molecules exert their effects. Key areas for investigation include:
Target Identification and Validation: For activities like general cytotoxicity against cancer cells, the specific molecular targets are often not fully identified. mdpi.com Advanced techniques such as chemical proteomics, thermal shift assays, and genetic screening can be employed to identify direct binding partners. For example, some thiophene carboxamides have been identified as inhibitors of VEGFR-2 and tubulin polymerization. nih.gov
Ion Channel Modulation: Certain 2-aminothiophene-3-carboxamide derivatives have been identified as potent inhibitors of the Anoctamin1 (ANO1) calcium-activated chloride ion channel, a promising target in glioblastoma. nih.gov Further studies are needed to understand the exact binding site and the conformational changes induced upon inhibition. Elucidating the structure-activity relationship (SAR) is crucial for developing selective inhibitors over other channels like ANO2. nih.gov
Signal Transduction Pathway Analysis: Once a target is identified, comprehensive analysis of the downstream signaling pathways is necessary. This involves investigating changes in protein expression, phosphorylation status, and metabolite levels following treatment with the compound. For instance, some thiophene derivatives induce apoptosis by altering the mitochondrial membrane potential and increasing reactive oxygen species (ROS). nih.govacs.orgacs.org Further investigation could map the specific apoptotic pathways involved, such as the roles of Bax, Bcl-2, and caspases. nih.gov
A deeper understanding of these mechanisms will not only validate the therapeutic potential of these compounds but also provide a rational basis for the design of more potent and selective next-generation agents.
Development of Targeted Delivery Systems for Pre-clinical Research Agents
A significant challenge for many small-molecule research agents, including thiophene derivatives, is poor water solubility and a lack of specificity for target tissues. nih.govacs.org This can limit their efficacy and lead to off-target effects in preclinical models. The development of targeted delivery systems is a critical future direction to overcome these limitations.
One promising approach involves the use of nanocarriers. For example, a thiophene derivative with promising anticancer activity but poor water solubility (20 μg/mL) was successfully encapsulated in nanoparticles (NPs) made from poly(lactic-co-glycolic acid) (PLGA). nih.govacs.org To enhance tumor cell selectivity, these nanoparticles were coated with folic acid (FA), which targets the folate receptor (FR) that is overexpressed in many types of cancer cells. nih.govacs.org This targeted delivery system not only addressed the solubility issue but also demonstrated enhanced cellular uptake in cancer cells compared to non-targeted nanoparticles. nih.govacs.org
Future research in this area could explore:
Different Nanocarrier Systems: Investigating other platforms such as liposomes, micelles, or dendrimers for delivering this compound.
Alternative Targeting Ligands: Using antibodies, aptamers, or other small molecules to target different cell surface receptors specific to the disease model being studied.
Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme activity, to further improve specificity and reduce systemic exposure.
These strategies can significantly enhance the therapeutic index of thiophene-based compounds in preclinical research, providing a clearer picture of their on-target efficacy.
Investigation of Synergistic Effects with Other Research Agents in In Vitro Models
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. Investigating the synergistic potential of this compound and its derivatives with other established research agents is a logical and promising avenue for future studies.
A notable example comes from research on glioblastoma (GBM), where ANO1 channel inhibitors based on the 2-aminothiophene-3-carboxamide scaffold were tested in combination with the standard chemotherapeutic agent temozolomide (B1682018) (TMZ). nih.gov The study found that the combination of an ANO1 inhibitor and TMZ resulted in remarkable synergistic effects in suppressing the proliferation of GBM cells. nih.gov This suggests that inhibiting the ANO1 channel could sensitize cancer cells to the cytotoxic effects of TMZ.
Future in vitro research should systematically explore other potential synergistic combinations. This could involve:
Pairing with Other Targeted Agents: Combining thiophene derivatives with inhibitors of other key signaling pathways implicated in the disease of interest (e.g., PI3K/Akt/mTOR pathway inhibitors in cancer).
Combination with Immunomodulatory Agents: Investigating whether these compounds can enhance the efficacy of checkpoint inhibitors or other immunotherapies in co-culture models.
Overcoming Drug Resistance: Testing whether thiophene derivatives can re-sensitize resistant cell lines to existing drugs.
These in vitro combination studies are essential for identifying promising therapeutic strategies that could later be validated in more complex preclinical models.
Design and Synthesis of Next-Generation Thiophene Carboxamide Derivatives with Enhanced Potency and Selectivity
Building upon existing structure-activity relationship (SAR) data, a key future direction is the rational design and synthesis of new analogs with improved pharmacological profiles. The this compound structure offers multiple points for chemical modification to fine-tune its properties.
SAR studies have already provided valuable insights. For instance, in the development of otoprotective urea-thiophene carboxamides, modifications across the scaffold led to a derivative, ORC-13661, with significantly improved potency (HC50 of 120 nM) and superior pharmacokinetic properties compared to the initial lead compound. nih.gov Similarly, research on anticancer derivatives has shown that the nature of the substituents on the thiophene ring and the carboxamide group can dramatically influence activity. mdpi.com
Future design strategies could focus on:
Systematic Modification of the Phenyl Ring: Exploring the impact of the position and nature of the fluorine substituent, as well as introducing other electron-withdrawing or electron-donating groups to modulate electronic properties and target interactions.
Derivatization of the 2-Amino Group: Converting the primary amine into secondary or tertiary amines, amides, or ureas to explore new interactions with biological targets and alter physicochemical properties like solubility and membrane permeability.
Modification of the 3-Carboxamide Group: Altering the amide to create esters, ketones, or other bioisosteres, or introducing various substituents on the amide nitrogen to probe binding pockets and improve potency. For example, replacing an isoxazole (B147169) ring with a thiophene ring in a series of carboxamide derivatives was shown to enhance interactions within the tubulin-colchicine binding pocket. mdpi.comnih.gov
Computational tools, such as molecular docking and molecular dynamics simulations, will be invaluable in guiding the design of these next-generation compounds, helping to predict their binding affinity and selectivity for specific targets before undertaking synthetic efforts. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide, and how can purity be optimized?
- Methodology : Cyclization reactions using sulfur and triethylamine are foundational for thiophene scaffold synthesis. For fluorophenyl derivatives, Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the 3-fluorophenyl group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity assessment should combine HPLC (≥97% purity threshold, as per catalog standards) and NMR to confirm structural integrity .
- Key Parameters : Monitor reaction temperature (avoiding decomposition above 200°C, as seen in analogs) and solvent selection (DMF for solubility vs. THF for milder conditions) .
Q. How should solubility and stability be characterized for this compound in experimental settings?
- Methodology : Solubility profiling in polar (DMSO, water) and non-polar solvents (chloroform) is essential. Use dynamic light scattering (DLS) for aggregation studies. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) over 72 hours can identify optimal storage conditions (e.g., anhydrous, −20°C for long-term stability) .
Q. What analytical techniques validate the compound’s structural and functional groups?
- Methodology :
- NMR : H/C NMR to confirm aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and carboxamide NH (δ 5.5–6.0 ppm).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (expected m/z: ~263.06 for CHFNOS).
- FT-IR : Peaks at 1650–1680 cm (C=O stretch) and 3350 cm (NH stretch) .
Advanced Research Questions
Q. How can computational modeling guide the design of SAR studies for fluorophenyl-thiophene derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase enzymes). Focus on the fluorophenyl moiety’s electronic effects (σ = +0.34 for fluorine) and steric interactions.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Compare with non-fluorinated analogs to quantify substituent impact .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Dose-Response Reproducibility : Use standardized assays (e.g., MTT for cytotoxicity) with internal controls (e.g., cisplatin for positive control).
- Batch Variability Analysis : Compare HPLC purity (≥97% threshold) and residual solvent profiles (GC-MS) across synthetic batches.
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data from independent studies, controlling for variables like cell line heterogeneity .
Q. How can process simulation optimize large-scale synthesis while maintaining regioselectivity?
- Methodology :
- Kinetic Modeling : Use Aspen Plus to simulate reaction rates under varying pressures/temperatures. Focus on minimizing byproducts (e.g., di-fluorinated analogs).
- Flow Chemistry : Implement microreactors for precise control of residence time and mixing efficiency, enhancing yield (≥80% target) .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
